4-Phenylthiazol-2-amine monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylthiazol-2-amine monohydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are a class of aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazol-2-amine typically involves the Hantzsch method, which is a three-step reaction process. The reaction conditions are eco-friendly and yield high purity products. The process involves the use of reagents such as thiourea and 2-bromo-1-phenylethan-1-one in boiling ethanol .
Industrial Production Methods: In industrial settings, the synthesis of 4-Phenylthiazol-2-amine monohydrobromide involves similar reaction conditions but on a larger scale. The reaction mixture is typically subjected to reduced pressure to remove solvents, and the crude product is purified using column chromatography with a silica gel eluent .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylthiazol-2-amine monohydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in an organic solvent.
Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which are often used in further chemical synthesis and biological studies .
Scientific Research Applications
4-Phenylthiazol-2-amine monohydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antihypertensive activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Phenylthiazol-2-amine monohydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
4-Phenylthiazol-2-amine monohydrobromide can be compared with other thiazole derivatives:
Similar Compounds: 2-Aminothiazole, 4-Methylthiazole, and 2-Phenylthiazole.
Properties
CAS No. |
34161-31-4 |
---|---|
Molecular Formula |
C9H9BrN2S |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
4-phenyl-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C9H8N2S.BrH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |
InChI Key |
BRVIFECEZRXQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N.Br |
Related CAS |
2010-06-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.